(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid
CAS No.: 1049727-99-2
Cat. No.: VC2330955
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049727-99-2 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | (3S,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H15NO2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m0/s1 |
| Standard InChI Key | UDNDGSKOCKZZPN-WDEREUQCSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)[C@@H]2CNC[C@H]2C(=O)O |
| SMILES | CC1=CC(=CC=C1)C2CNCC2C(=O)O |
| Canonical SMILES | CC1=CC(=CC=C1)C2CNCC2C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid contains a five-membered pyrrolidine ring with two key substituents: a meta-tolyl (3-methylphenyl) group at the 4-position and a carboxylic acid moiety at the 3-position. The stereochemical designations (3S,4R) indicate the specific spatial arrangement of these groups, which is critical for its biological activity and chemical behavior .
Physical and Chemical Properties
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1049727-99-2 |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | (3S,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid |
| Synonyms | (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid, (3S,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid |
| Physical State | Solid |
| XLogP3-AA | -1.1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 2 |
These properties are derived from structural analysis and are consistent with its function as a potential pharmaceutical intermediate .
Synthesis Methods
Stereoselective Approaches
The synthesis of (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid requires careful control of stereochemistry to ensure the correct configuration at the 3 and 4 positions of the pyrrolidine ring. Several synthetic strategies have been documented:
The choice of base and solvent system significantly influences the stereochemical outcome, with coordinative salts favoring cis selectivity and polar solvents enhancing this preference .
Asymmetric Synthesis from Chiral Precursors
Another approach involves the use of chirally-pure starting materials such as the Vince lactam, which can be transformed through a series of reactions to introduce the m-tolyl group and carboxylic acid functionalities with precise stereochemical control .
Stereoisomers Synthesis
The synthesis of various stereoisomers of 4-arylpyrrolidine-3-carboxylic acids has been documented, allowing for the preparation of the specific (3S,4R) configuration. By controlling reaction conditions, researchers have developed methods to access all four possible stereoisomers :
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(3S,4R)-4-arylpyrrolidine-3-carboxylic acid
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(3R,4S)-4-arylpyrrolidine-3-carboxylic acid
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(3S,4S)-4-arylpyrrolidine-3-carboxylic acid
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(3R,4R)-4-arylpyrrolidine-3-carboxylic acid
This stereochemical control is essential for applications where specific spatial arrangements influence biological activity .
Applications in Research and Development
Pharmaceutical Development
(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid serves as a valuable building block in pharmaceutical research for several reasons:
Drug Precursor
The compound functions as a precursor for developing new drugs targeting neurological disorders. Its unique pyrrolidine structure provides a scaffold that can be modified to create compounds with specific pharmacological properties.
Enzyme Modulation
Studies have shown that pyrrolidine derivatives similar to (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid can modulate enzyme activity, potentially through binding to active sites or allosteric regions. This makes them valuable in developing inhibitors or modulators for therapeutic purposes .
CFTR Corrector Development
One significant application of related pyrrolidine derivatives has been in the development of cystic fibrosis transmembrane conductance regulator (CFTR) correctors. Research has shown that specific stereochemistry is crucial for this activity .
| Compound | EC₅₀ (nM) | Efficacy (%) | CYP3A4 Induction Risk |
|---|---|---|---|
| Compound 8 (pyrrolidine derivative) | 150 | 720 | High (74% at 10 μM) |
| Compound 12 (pyrrolidine with (S)-pyran) | 213 | 650 | Low |
| Compound 19 (optimized derivative) | 105 | High | Low |
This data demonstrates how structural modifications to the pyrrolidine scaffold can enhance potency while reducing metabolic liability .
Analytical Chemistry
(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid and related compounds are used as standards in chromatographic techniques, enabling accurate analysis of complex mixtures in pharmaceutical research and quality control.
Structural Variants and Related Compounds
Stereoisomers
The stereochemistry of 4-arylpyrrolidine-3-carboxylic acids significantly impacts their biological properties. The following stereoisomers have been documented:
| Stereoisomer | CAS Number | Reported Applications |
|---|---|---|
| (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid | 1049727-99-2 | Pharmaceutical development |
| (3R,4S)-4-m-Tolylpyrrolidine-3-carboxylic acid | 1260591-12-5 | Research tool in medicinal chemistry |
These stereoisomers exhibit different biological activities despite having the same constituent atoms .
Structural Analogs
Several structural analogs have been synthesized and studied:
| Compound | Structural Difference | CAS Number |
|---|---|---|
| (3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid | Tolyl group at para position | 1049976-10-4 |
| (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid | No methyl on phenyl ring | Related to 1049755-65-8 (HCl salt) |
| (3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | Different aromatic substituents | 1049980-06-4 |
| (3S,4R)-1-(tert-butoxycarbonyl)-4-p-tolylpyrrolidine-3-carboxylic acid | N-Boc protected, p-tolyl substituted | 959577-53-8 |
These variations allow for the investigation of structure-activity relationships in various biological systems .
Functional Derivatives
Various functional derivatives have been synthesized for specific applications:
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Hydrochloride Salt: Improves solubility and stability for pharmaceutical applications
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N-Protected Variants: N-Boc and N-tert-butyl derivatives facilitate synthetic transformations while protecting the reactive amine group
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Nitrile Derivatives: (3S,4R)-1-(tert-Butyl)-4-(m-tolyl)pyrrolidine-3-carbonitrile represents a modified functional group that can be transformed into various other functionalities
| Hazard Statement | Classification | Warning Level |
|---|---|---|
| H302 | Harmful if swallowed | Warning: Acute toxicity, oral |
| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure |
Precautionary Measures
The following precautionary statements apply:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
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P403+P233: Store in a well-ventilated place. Keep container tightly closed
Current Research Trends
Medicinal Chemistry Applications
Recent research has focused on the development of pyrrolidine-based compounds for various therapeutic targets:
Antimalarial Research
Substituted pyrrolidines have shown promise in antimalarial research. For example, studies have investigated bicyclic azetidines targeting phenylalanyl tRNA synthetase with activity against multiple parasite stages. These compounds incorporate pyrrolidine motifs similar to our target compound .
Cystic Fibrosis Treatment
Pentasubstituted pyrrolidines have demonstrated significant potential as CFTR correctors. Structure-activity relationship studies have identified specific stereochemical requirements for activity and methods to reduce CYP3A4 induction risk while maintaining potency .
Synthetic Methodology Development
Recent advances in synthetic methodology, particularly C-H activation of pyrrolidines, have expanded access to stereochemically defined pyrrolidine derivatives. Pd-catalyzed C(sp³)-H arylation of azetidines at the C3 position has demonstrated broad substrate scope and provides stereochemically defined building blocks .
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